N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of quinoline derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission .
Mode of Action
The compound acts as a potent inhibitor of AChE . By binding to the active site of the enzyme, it prevents the hydrolysis of acetylcholine, leading to an increase in the level of this neurotransmitter in the synaptic cleft . This results in prolonged nerve impulses, which can counteract certain conditions like Alzheimer’s disease where there is a reduction in cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, AChE hydrolyzes acetylcholine into choline and acetic acid, a process essential for the restoration of neuron function after impulse discontinuity . By inhibiting AChE, this compound disrupts this process, leading to an increase in acetylcholine levels and enhanced cholinergic transmission .
Result of Action
The result of this compound’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This can have therapeutic benefits in conditions like Alzheimer’s disease, where there is a reduction in cholinergic transmission .
Preparation Methods
The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Cyclopropanecarboxamide Formation: The carboxylic acid is then reacted with ethylamine to form the corresponding amide.
Final Product:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropane ring can be opened and substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical structure allows for its use in the synthesis of other complex molecules, making it valuable in the pharmaceutical industry.
Comparison with Similar Compounds
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide can be compared with other quinoline derivatives such as:
Galantamine: Another acetylcholinesterase inhibitor with a different mechanism of action and chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct pharmacological properties and potential therapeutic benefits.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-2-3-12-9-13(16(20)18-14(12)8-10)6-7-17-15(19)11-4-5-11/h2-3,8-9,11H,4-7H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOIKEVALDSKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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